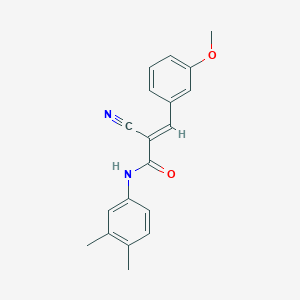
(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide” is a biochemical used for proteomics research . Its molecular formula is C19H18N2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, aren’t available in the retrieved data .Applications De Recherche Scientifique
Optical Properties and Mechanofluorochromism
A study on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives highlighted their distinct optical behaviors due to different stacking modes. These compounds, including variations similar to the specified acrylamide, exhibit changes in luminescence upon mechanical grinding, attributed to phase transitions and molecular interactions, offering potential applications in stress-responsive materials and sensors Qing‐bao Song et al., 2015.
Corrosion Inhibition
Another research explored the effectiveness of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The study demonstrated that these compounds significantly reduce corrosion rates, suggesting their utility in protecting metal surfaces in industrial applications Ahmed Abu-Rayyan et al., 2022.
Molecular Engineering for Solar Cells
In the context of solar energy, novel organic sensitizers incorporating acrylamide structures were synthesized for use in solar cell applications. These sensitizers, when anchored onto TiO2 films, showed high photon-to-current conversion efficiencies, indicating the potential of acrylamide derivatives in improving the performance of photovoltaic devices Sanghoon Kim et al., 2006.
Advanced Polymer Synthesis
Research on the synthesis and characterization of new acrylamide derivatives for advanced materials has shown their utility in creating polymers with specific functional properties. For instance, controlled polymerization techniques have been employed to produce polymers with tailored thermal responses and solubility characteristics, useful in various technological and biomedical applications Xeniya Savelyeva et al., 2015.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-17(9-14(13)2)21-19(22)16(12-20)10-15-5-4-6-18(11-15)23-3/h4-11H,1-3H3,(H,21,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBWWKNHJZTWRP-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
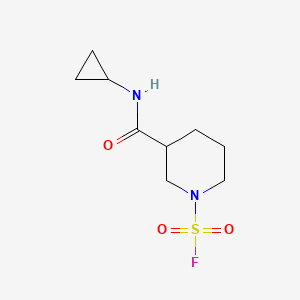
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)
![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)
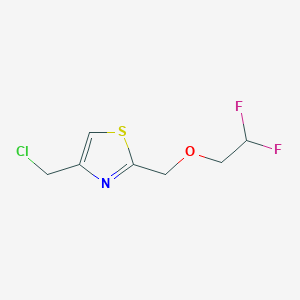

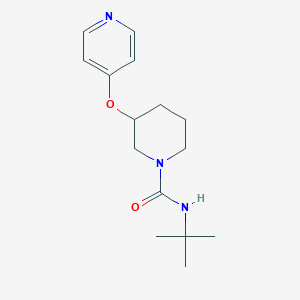
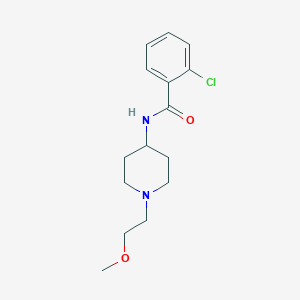
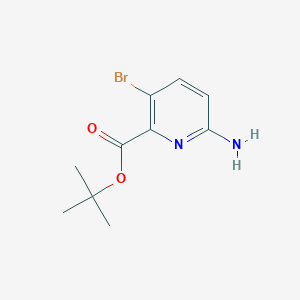
![2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2723409.png)
![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)
